PF-3882845

Beschreibung

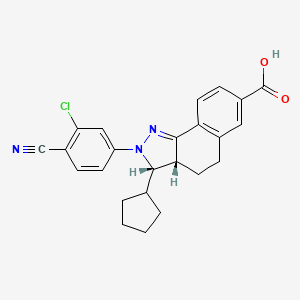

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNULRSOGWPFPBL-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144940 | |

| Record name | PF-03882845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023650-66-9 | |

| Record name | PF-03882845 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03882845 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11814 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-03882845 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1023650-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-03882845 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PF-3882845: A Technical Guide to its Mechanism of Action as a Non-Steroidal Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3882845 is a potent, selective, and orally bioavailable non-steroidal antagonist of the Mineralocorticoid Receptor (MR). Developed for the potential treatment of hypertension and nephropathy, its mechanism of action centers on the competitive inhibition of aldosterone (B195564) binding to the MR, thereby attenuating the downstream signaling cascades that lead to inflammation, fibrosis, and sodium retention. Preclinical studies have demonstrated its efficacy in animal models of salt-induced hypertension and renal injury, showcasing a superior therapeutic index compared to existing steroidal MR antagonists concerning the risk of hyperkalemia. Although its clinical development was discontinued (B1498344) in Phase I trials for diabetic nephropathies, the preclinical data for this compound provides a valuable case study in the development of non-steroidal MR antagonists. This technical guide offers an in-depth exploration of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the pertinent biological pathways and experimental workflows.

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

This compound functions as a direct competitive antagonist of the Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily. Under normal physiological conditions, the binding of aldosterone to the MR triggers a conformational change in the receptor, leading to its dissociation from heat-shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the aldosterone-MR complex binds to mineralocorticoid response elements (MREs) on the DNA, recruiting co-activator proteins and initiating the transcription of target genes.

This compound, with its distinct non-steroidal structure, binds to the ligand-binding pocket of the MR, preventing the binding of aldosterone. This inhibition blocks the downstream genomic effects of MR activation, including the expression of genes involved in sodium and water reabsorption, as well as pro-inflammatory and pro-fibrotic pathways.

In Vitro Potency and Selectivity

Quantitative analysis of the interaction between this compound and the MR, along with other nuclear receptors, demonstrates its high potency and selectivity.

| Parameter | This compound | Eplerenone (B1671536) | Reference |

| MR Binding IC50 | 2.7 nM | - | [1] |

| MR Functional Reporter Assay IC50 (serum-free) | 0.755 nM (geometric mean) | 109 nM | [2] |

| Progesterone Receptor (PR) Binding IC50 | 310 nM | - | [1] |

Downstream Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the inhibition of multiple downstream signaling pathways that are aberrantly activated in cardiovascular and renal diseases. By blocking the MR, this compound effectively suppresses the aldosterone-induced expression of key mediators of inflammation and fibrosis.

Recent research has elucidated that the MR can interact with other transcription factors, such as NF-κB, AP-1, and STAT3, to cooperatively regulate the expression of inflammatory genes.[3][4][5] this compound, by preventing the initial activation of the MR, is believed to disrupt the formation of these pro-inflammatory transcriptional complexes.

Preclinical Efficacy in a Model of Nephropathy

The efficacy of this compound was demonstrated in a preclinical model of aldosterone-induced renal injury in uninephrectomized Sprague-Dawley rats.[2] This model mimics key aspects of human diabetic nephropathy, including hypertension, albuminuria, and renal fibrosis.

Key Findings

-

Potent Reduction in Albuminuria: this compound was significantly more potent than the steroidal MR antagonist eplerenone in suppressing the rise in the urinary albumin to creatinine (B1669602) ratio (UACR).[2]

-

Renal Protection: this compound prevented the increase in collagen IV staining in the kidney cortex at all tested doses (5, 15, and 50 mg/kg BID), while eplerenone was only effective at the highest dose (450 mg/kg BID).[2]

-

Suppression of Pro-fibrotic and Pro-inflammatory Gene Expression: All doses of this compound suppressed the aldosterone-induced increases in the renal expression of collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), intercellular adhesion molecule-1 (Icam-1), and osteopontin. Eplerenone was only effective at the highest dose.[2]

-

Improved Therapeutic Index: The therapeutic index (TI), calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering UACR, was 83.8 for this compound compared to 1.47 for eplerenone, indicating a significantly lower risk of hyperkalemia for this compound.[2]

Quantitative In Vivo Efficacy Data

| Parameter | This compound | Eplerenone | Reference |

| Therapeutic Index (TI) for Hyperkalemia | 83.8 | 1.47 | [2] |

| Effective Doses for Collagen IV Reduction | 5, 15, 50 mg/kg BID | 450 mg/kg BID | [2] |

Experimental Protocols

In Vitro MR Functional Reporter Assay

Objective: To determine the in vitro potency of this compound in inhibiting the human Mineralocorticoid Receptor.

Methodology:

-

Cell Line: Huh7 human hepatoma cells were used.

-

Plasmids: Cells were transiently transfected with a luciferase reporter gene under the control of a Gal4 response element (Gal4-RE-luc) and a plasmid containing the Gal4 DNA binding domain fused to the MR ligand-binding domain (Gal4-MR-LBD).

-

Treatment: Transfected cells were treated for 24 hours with an EC80 concentration of aldosterone in the presence or absence of varying concentrations of this compound or eplerenone in a serum-free medium.

-

Measurement: Luciferase activity was measured as a readout of MR activation.

-

Analysis: IC50 values were calculated from the dose-response curves.[2]

In Vivo Aldosterone-Induced Renal Injury Model

Objective: To evaluate the in vivo efficacy of this compound in preventing aldosterone-mediated renal disease.

Methodology:

-

Animal Model: Uninephrectomized male Sprague-Dawley rats were used.

-

Diet: Animals were maintained on a high-salt diet.

-

Induction of Injury: Aldosterone was continuously administered via osmotic mini-pumps for 27 days.

-

Treatment Groups: Rats were orally dosed twice daily (BID) with vehicle, this compound (5, 15, or 50 mg/kg), or eplerenone (15, 50, or 450 mg/kg).

-

Endpoint Measurements:

-

Serum potassium levels and the urinary albumin to creatinine ratio (UACR) were assessed on days 14 and 27.

-

At the end of the study, kidneys were harvested for histological analysis (collagen IV staining) and gene expression analysis (qRT-PCR for Tgf-β1, Il-6, Icam-1, and osteopontin).

-

-

Analysis: Treatment groups were compared to the vehicle-treated, aldosterone-infused group.[2]

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal mineralocorticoid receptor antagonist. Its mechanism of action, centered on the direct inhibition of the MR, leads to the suppression of key pro-inflammatory and pro-fibrotic pathways. Preclinical studies robustly demonstrated its potential for the treatment of nephropathy with a favorable safety profile concerning hyperkalemia. While its clinical development has been halted, the data generated for this compound remains a significant contribution to the understanding of non-steroidal MR antagonism and serves as a valuable reference for the ongoing development of novel therapies targeting the mineralocorticoid receptor.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mineralocorticoid Receptor (MR) trans-Activation of Inflammatory AP-1 Signaling: DEPENDENCE ON DNA SEQUENCE, MR CONFORMATION, AND AP-1 FAMILY MEMBER EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to PF-3882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3882845 is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR). Developed as a potential therapeutic agent for hypertension and nephropathy, it has demonstrated significant efficacy in preclinical models by attenuating blood pressure, reducing albuminuria, and protecting against renal injury. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols from pivotal studies, and visualizing its impact on relevant signaling pathways. The information presented is intended to support further research and development efforts in the field of cardiorenal disease.

Core Concepts and Mechanism of Action

This compound is a non-steroidal pyrazoline derivative that acts as a competitive antagonist of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, is activated by aldosterone, leading to the regulation of gene expression involved in sodium and potassium homeostasis, blood pressure control, and tissue fibrosis and inflammation. In pathological conditions, overactivation of the MR contributes to the development and progression of cardiovascular and renal diseases.

By binding to the MR, this compound prevents the receptor's interaction with aldosterone. This blockade inhibits the translocation of the receptor to the nucleus and subsequent modulation of gene transcription. The primary therapeutic effects of this compound stem from its ability to inhibit the downstream pro-fibrotic and pro-inflammatory signaling pathways mediated by MR activation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound, facilitating comparison and analysis.

Table 1: In Vitro Binding Affinity and Potency

| Target | Assay Type | Parameter | Value | Species | Reference |

| Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | IC50 | 2.7 nM | - | [1] |

| Progesterone Receptor (PR) | Radioligand Binding Assay | IC50 | 310 nM | - | [1] |

| Mineralocorticoid Receptor (MR) | Functional Assay (10% FBS) | IC50 | 6.3 - 13.4 nM | - | |

| Mineralocorticoid Receptor (MR) | Functional Assay (serum-free) | IC50 | 0.504 - 1.11 nM | - |

Table 2: In Vivo Pharmacokinetics in Sprague-Dawley Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Oral Bioavailability (F) | Oral | 2 mg/kg | 86% | [1] |

| Terminal Elimination Half-life (T1/2) | Intravenous | 2 mg/kg | 1.7 h | [1] |

| Plasma Clearance (CL) | Intravenous | 2 mg/kg | 9.8 mL/min/kg | [1] |

| Volume of Distribution (Vdss) | Intravenous | 2 mg/kg | 1.4 L/kg | [1] |

Table 3: In Vivo Efficacy in a Rat Model of Aldosterone-Induced Renal Injury

| Treatment Group | Dose (mg/kg, BID) | Change in Urinary Albumin to Creatinine (B1669602) Ratio (UACR) | Change in Serum K+ | Therapeutic Index (TI) | Reference |

| This compound | 5, 15, 50 | Dose-dependent suppression of aldosterone-induced increase | Dose-dependent elevation | 83.8 | [2][3] |

| Eplerenone | 450 | Effective only at the highest dose | Dose-dependent elevation | 1.47 | [2][3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of this compound in blocking the mineralocorticoid receptor signaling pathway.

Caption: Experimental workflow for evaluating the efficacy of this compound in a model of renal injury.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound. These protocols are based on the information available in the cited publications and are intended to provide a comprehensive guide for researchers.

In Vivo Model of Aldosterone-Induced Renal Injury

This protocol is adapted from the study by Orena et al. (2013)[2][3].

4.1.1. Animal Model

-

Species: Male Sprague-Dawley rats.

-

Procedure:

-

Perform a left uninephrectomy on the rats under appropriate anesthesia.

-

Allow a recovery period as per institutional guidelines.

-

Implant an osmotic mini-pump for continuous subcutaneous infusion of d-aldosterone.

-

House the animals in individual metabolic cages.

-

4.1.2. Diet and Treatment

-

Diet: Provide a high-salt diet (containing a specified percentage of NaCl, e.g., 4-8%) and water ad libitum.

-

Treatment Groups:

-

Vehicle control.

-

This compound (e.g., 5, 15, 50 mg/kg, administered twice daily by oral gavage).

-

Eplerenone (e.g., 450 mg/kg, administered twice daily by oral gavage).

-

-

Duration: 27 days.

4.1.3. Sample Collection and Analysis

-

Urine Collection: Collect urine over a 24-hour period on specified days (e.g., day 14 and day 26) for the measurement of albumin and creatinine.

-

Blood Collection: Collect blood samples at specified time points for the measurement of serum potassium.

-

Tissue Collection: At the end of the study, euthanize the animals and collect the kidneys for histological and molecular analysis.

4.1.4. Biomarker Measurements

-

Urinary Albumin to Creatinine Ratio (UACR): Measure urinary albumin and creatinine concentrations using a clinical chemistry analyzer (e.g., Siemens Advia 2400). Calculate the UACR by dividing the albumin concentration by the creatinine concentration.

-

Serum Potassium: Measure serum potassium levels using a clinical chemistry analyzer.

-

Plasma Osteopontin (B1167477): Measure plasma osteopontin levels using an enzyme immunoadsorbent assay (ELISA) kit.

4.1.5. Gene Expression Analysis

-

RNA Extraction: Extract total RNA from kidney tissue using a standard method (e.g., Trizol reagent).

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe the RNA into cDNA.

-

Perform qRT-PCR using specific primers for target genes (e.g., Collagen IV, TGF-β1, IL-6, ICAM-1, Osteopontin) and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the comparative CT method (ΔΔCT) to determine the relative gene expression levels.

-

In Vitro Mineralocorticoid Receptor Binding Assay

This is a generalized protocol based on standard radioligand binding assay procedures.

4.2.1. Materials

-

Receptor Source: Cell membranes prepared from cells overexpressing the human mineralocorticoid receptor.

-

Radioligand: A tritiated MR agonist or antagonist (e.g., [3H]-Aldosterone).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known MR ligand (e.g., unlabeled aldosterone).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate salts and additives.

4.2.2. Procedure

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), the test compound, or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4.2.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a well-characterized non-steroidal mineralocorticoid receptor antagonist with demonstrated preclinical efficacy in models of hypertension and nephropathy. Its high potency and selectivity, coupled with a favorable pharmacokinetic profile, underscore its potential as a therapeutic agent. The detailed experimental protocols and signaling pathway information provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the treatment of cardiorenal diseases. Further investigation into the clinical utility of this compound and similar compounds is warranted.

References

PF-3882845: A Technical Overview of Its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3882845 is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR). Developed for the potential treatment of hypertension and nephropathy, this compound has been the subject of preclinical investigations to characterize its biological activity and therapeutic potential. This document provides a comprehensive technical guide on the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Biological Activity: Mineralocorticoid Receptor Antagonism

This compound exerts its biological effect by competitively inhibiting the binding of aldosterone (B195564), the primary endogenous mineralocorticoid, to the mineralocorticoid receptor. This antagonism blocks the downstream signaling cascade that leads to the expression of genes involved in sodium and water retention, blood pressure regulation, and tissue fibrosis.

Quantitative In Vitro Activity

The in vitro potency and selectivity of this compound have been determined through various assays. The following table summarizes the key quantitative data available for this compound and its comparison with the established MR antagonist, eplerenone.

| Target | Assay Type | This compound IC50 (nM) | Eplerenone IC50 (nM) | Selectivity (Fold vs MR) | Reference |

| Human Mineralocorticoid Receptor (MR) | Radioligand Binding Assay | 2.7 | - | - | [1] |

| Human Mineralocorticoid Receptor (MR) | Functional Reporter Assay | 0.755 | 109 | - | |

| Human Progesterone Receptor (PR) | Radioligand Binding Assay | 310 | - | ~115 | [1] |

Note: Data for Glucocorticoid and Androgen receptors were not available in the searched literature.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound, it is essential to visualize the mineralocorticoid receptor signaling pathway and the general workflow of in vitro screening assays.

Experimental Protocols

In Vitro: Mineralocorticoid Receptor Antagonist Luciferase Reporter Assay

This protocol outlines the general steps for determining the in vitro potency of an MR antagonist like this compound using a luciferase reporter assay.

1. Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.

-

Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length human mineralocorticoid receptor gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple mineralocorticoid response elements (MREs).

-

-

A constitutively expressed reporter plasmid (e.g., encoding β-galactosidase) can be co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

-

Seed the transfected cells into 96-well plates.

-

Prepare serial dilutions of the test compound (this compound) and a reference antagonist (e.g., eplerenone).

-

Add the diluted compounds to the cells.

-

Add a fixed, sub-maximal concentration of aldosterone to all wells (except for the negative control) to stimulate MR activity.

3. Incubation and Lysis:

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

After incubation, lyse the cells using a suitable lysis buffer.

4. Luminescence Measurement:

-

Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysates.

-

Measure the luminescence signal using a luminometer.

-

If a normalization vector was used, measure the activity of the normalization reporter (e.g., β-galactosidase activity).

5. Data Analysis:

-

Normalize the luciferase readings to the control reporter readings (if applicable).

-

Plot the normalized luminescence values against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the aldosterone-induced MR activity.

In Vivo: Dahl Salt-Sensitive Rat Model of Hypertension

This protocol describes a common in vivo model to assess the efficacy of an MR antagonist in reducing blood pressure and end-organ damage.

1. Animal Model and Diet:

-

Use male Dahl salt-sensitive (SS) rats.

-

At the beginning of the study, switch the rats from a normal salt diet to a high-salt diet (e.g., 4-8% NaCl) to induce hypertension and renal injury.

2. Compound Administration:

-

Randomly assign the rats to different treatment groups:

-

Vehicle control group.

-

This compound treated group(s) (various doses).

-

Positive control group (e.g., eplerenone).

-

-

Administer the compounds orally (e.g., by gavage) once or twice daily for the duration of the study (typically several weeks).

3. Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure at regular intervals throughout the study.

-

Telemetry is the gold-standard method for continuous and stress-free blood pressure monitoring. Alternatively, tail-cuff plethysmography can be used.

4. Assessment of Renal Injury:

-

Collect 24-hour urine samples at baseline and at the end of the study.

-

Measure urinary albumin and creatinine (B1669602) concentrations to determine the urinary albumin-to-creatinine ratio (UACR), a key indicator of kidney damage.

-

At the end of the study, euthanize the animals and collect kidneys for histological analysis to assess glomerulosclerosis, interstitial fibrosis, and inflammation.

5. Data Analysis:

-

Compare the changes in blood pressure and UACR between the different treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

Score the histological sections for the severity of renal damage.

Preclinical Pharmacokinetics

While specific quantitative data for this compound across multiple preclinical species were not available in the searched literature, the general objective of such studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters typically determined in species such as rats, dogs, and monkeys are summarized in the table below.

| Pharmacokinetic Parameter | Description |

| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches the systemic circulation. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |

Conclusion

This compound is a highly potent and selective non-steroidal mineralocorticoid receptor antagonist, as demonstrated by its low nanomolar IC50 value in in vitro assays. Its efficacy in preclinical models of hypertension and renal disease, such as the Dahl salt-sensitive rat, highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the biological activity of this compound, which can serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation is warranted to fully elucidate its clinical potential.

References

PF-3882845: A Technical Guide to a Potent and Selective Mineralocorticoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3882845 is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist that was under investigation for the treatment of hypertension and nephropathy.[1] Developed by Pfizer, this compound demonstrated high affinity for the MR with excellent selectivity over other steroid receptors. Preclinical studies highlighted its efficacy in animal models of aldosterone-induced renal injury, where it showed a superior therapeutic index compared to the existing therapy, eplerenone (B1671536), particularly concerning the risk of hyperkalemia. Despite its promising preclinical profile, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, is a complex heterocyclic molecule.[1] Its chemical identity is well-defined by various standard identifiers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid |

| SMILES | N#Cc1ccc(cc1Cl)N1N=C2--INVALID-LINK--CCc1c2ccc(c1)C(=O)O |

| InChI | InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 |

| Molecular Formula | C24H22ClN3O2 |

| Molecular Weight | 419.9 g/mol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| logP | 4.84 | ALOGPS |

| logS | -4.9 | ALOGPS |

| pKa (Strongest Acidic) | 4.09 | Chemaxon |

| pKa (Strongest Basic) | 3.39 | Chemaxon |

| Polar Surface Area | 76.69 Ų | Chemaxon |

| Rotatable Bond Count | 3 | Chemaxon |

| Hydrogen Bond Donors | 1 | Chemaxon |

| Hydrogen Bond Acceptors | 5 | Chemaxon |

Pharmacological Profile

This compound is characterized by its high-affinity binding to the mineralocorticoid receptor and its selectivity over other steroid receptors, which is a key advantage over older, non-selective MR antagonists.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Details |

| MR Binding IC50 | 2.7 nM | High affinity for the mineralocorticoid receptor. |

| Progesterone (B1679170) Receptor (PR) Binding IC50 | 310 nM | Demonstrates selectivity over the progesterone receptor. |

| Androgen Receptor (AR) Activity | Not significant | Highly selective for MR. |

| Glucocorticoid Receptor (GR) Activity | Not significant | Highly selective for MR. |

| Therapeutic Index (TI) vs. Hyperkalemia | 83.8 | Calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for UACR lowering in a rat model. For comparison, the TI for eplerenone was 1.47.[2] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the mineralocorticoid receptor. The binding of aldosterone (B195564) to the MR in the cytoplasm triggers a conformational change, dissociation of heat shock proteins, dimerization, and translocation of the receptor-ligand complex to the nucleus. Inside the nucleus, this complex binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. These genes are involved in the regulation of sodium and potassium balance, blood pressure, inflammation, and fibrosis. By blocking the binding of aldosterone to the MR, this compound prevents this signaling cascade.

Caption: Mineralocorticoid Receptor Signaling Pathway and the Action of this compound.

Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the complex indazole core followed by the introduction of the cyclopentyl and substituted phenyl moieties. A key publication outlines the synthetic route, which was crucial for structure-activity relationship studies and the eventual identification of this compound as a clinical candidate.[1]

A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in the primary literature.

Experimental Protocols

In Vitro Potency and Selectivity Assessment: Gal4-MR-LBD Luciferase Reporter Assay

This assay is a standard method to determine the potency and selectivity of a compound for a nuclear receptor.

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in appropriate media. The cells are then co-transfected with two plasmids:

-

A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).

-

An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the mineralocorticoid receptor (Gal4-MR-LBD).

-

-

Compound Treatment: After transfection, the cells are treated with a range of concentrations of this compound in the presence of a known MR agonist (e.g., aldosterone) at a concentration that elicits a submaximal response (EC80).

-

Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the activation of the MR.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the aldosterone-induced luciferase activity, is calculated. Selectivity is determined by performing similar assays with the LBDs of other steroid receptors (e.g., GR, AR, PR).

Caption: Workflow for the Gal4-MR-LBD Luciferase Reporter Assay.

In Vivo Efficacy Assessment: Aldosterone-Induced Renal Injury Model in Rats

This preclinical model is used to evaluate the efficacy of MR antagonists in preventing aldosterone-mediated end-organ damage.

Methodology:

-

Animal Model: Male Sprague-Dawley rats undergo uninephrectomy (removal of one kidney) to exacerbate the effects of mineralocorticoid excess.

-

Treatment Groups: The rats are divided into several groups:

-

Sham-operated controls.

-

Vehicle-treated rats receiving a continuous infusion of aldosterone via an osmotic minipump and a high-salt diet (1% NaCl in drinking water).

-

Aldosterone-infused, high-salt fed rats treated with different doses of this compound.

-

Aldosterone-infused, high-salt fed rats treated with a comparator compound (e.g., eplerenone).

-

-

Treatment Period: The treatment period typically lasts for several weeks (e.g., 28 days).

-

Endpoint Measurements:

-

Blood Pressure: Monitored throughout the study.

-

Urinary Albumin-to-Creatinine Ratio (UACR): A marker of kidney damage, measured from urine samples collected at various time points.

-

Serum Electrolytes: Blood samples are analyzed for potassium levels to assess the risk of hyperkalemia.

-

Histopathology and Gene Expression: At the end of the study, the remaining kidney is harvested for histological examination (e.g., staining for fibrosis markers like collagen IV) and analysis of pro-inflammatory and pro-fibrotic gene expression.

-

-

Data Analysis: The effects of this compound on blood pressure, UACR, serum potassium, and markers of renal injury are compared to the vehicle-treated and comparator groups.

Clinical Trials and Discontinuation

This compound advanced to Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and in patients with type 2 diabetic nephropathy.[3] Several studies were initiated, including NCT00971802, NCT01314898, NCT01366287, and NCT01488877.[3] While some of these trials were completed, the development program was ultimately discontinued. The termination of the trial for patients with type 2 diabetic nephropathy (NCT01488877) was officially noted.[3] Publicly available information suggests that the discontinuation of the development of this compound was based on strategic and business decisions by Pfizer rather than on safety or efficacy concerns that arose during the clinical trials. This is not an uncommon occurrence in the pharmaceutical industry, where portfolio prioritization and evolving market landscapes can lead to the termination of promising candidates.[4]

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal mineralocorticoid receptor antagonist with a compelling preclinical profile. Its high affinity for the MR and superior therapeutic index regarding hyperkalemia risk in animal models suggested it could be a valuable therapeutic agent for hypertension and nephropathy. While its clinical development was halted for strategic reasons, the extensive preclinical data and the understanding of its mechanism of action provide valuable insights for the continued development of next-generation MR antagonists. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals interested in the field of mineralocorticoid receptor modulation.

References

- 1. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Pfizer culls three phase 1 projects | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

PF-3882845: A Technical Analysis of its Selectivity for the Mineralocorticoid Receptor over the Progesterone Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of PF-3882845, a non-steroidal Mineralocorticoid Receptor (MR) antagonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and relevant biological pathways.

Executive Summary

This compound demonstrates a significant and clinically relevant selectivity for the Mineralocorticoid Receptor (MR) over the Progesterone Receptor (PR). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic index of the compound. Quantitative analysis reveals a binding affinity for MR that is over 100-fold greater than for PR, positioning this compound as a highly specific MR antagonist. This document details the binding affinities and the experimental protocols used to ascertain this selectivity.

Quantitative Selectivity Data

The selectivity of this compound is quantified by its half-maximal inhibitory concentration (IC50) for both the Mineralocorticoid and Progesterone receptors. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the binding of a ligand to its receptor. A lower IC50 value indicates a higher binding affinity.

| Receptor | IC50 (nM) | Selectivity (MR IC50 / PR IC50) |

| Mineralocorticoid Receptor (MR) | 2.7[1] | 114.8-fold |

| Progesterone Receptor (PR) | 310[1] |

Table 1: Binding Affinity of this compound for MR and PR.

The data clearly indicates that this compound has a significantly higher affinity for the Mineralocorticoid Receptor compared to the Progesterone Receptor.

Signaling Pathways

The Mineralocorticoid Receptor and Progesterone Receptor are both members of the nuclear receptor superfamily. Their signaling pathways share common principles of ligand binding, nuclear translocation, and gene regulation. Understanding these pathways is essential for appreciating the mechanism of action of this compound and the importance of its selectivity.

Experimental Protocols

The determination of the IC50 values for this compound on MR and PR is typically achieved through competitive binding assays. While the specific proprietary protocols may vary, the following sections describe standard and widely accepted methodologies for such determinations.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of this compound for the Mineralocorticoid and Progesterone receptors.

Materials:

-

Receptor Source: Cell lysates or purified recombinant MR and PR.

-

Radioligand: A high-affinity radiolabeled ligand for MR (e.g., [³H]-Aldosterone) and PR (e.g., [³H]-Progesterone).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: The receptor source is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value is determined from the resulting dose-response curve.

LanthaScreen™ TR-FRET Coactivator Recruitment Assay

This is a functional assay that measures the ability of a compound to either promote (agonist) or inhibit (antagonist) the recruitment of a coactivator peptide to the nuclear receptor.

Objective: To functionally characterize this compound as an antagonist for MR and PR.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled antibody (donor) bound to the receptor and a fluorescein-labeled coactivator peptide (acceptor). Antagonist binding prevents the conformational change necessary for coactivator recruitment, resulting in a low TR-FRET signal.

Materials:

-

GST-tagged MR or PR ligand-binding domain (LBD).

-

Terbium-labeled anti-GST antibody.

-

Fluorescein-labeled coactivator peptide.

-

Agonist (e.g., Aldosterone for MR, Progesterone for PR).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer.

-

TR-FRET compatible plate reader.

Procedure:

-

Antagonist Mode: The receptor LBD is incubated with varying concentrations of this compound.

-

Agonist Addition: A fixed concentration of the respective agonist is added to stimulate coactivator recruitment.

-

Detection Reagents: A mixture of the fluorescein-coactivator peptide and terbium anti-GST antibody is added.

-

Incubation: The plate is incubated at room temperature to allow the components to interact.

-

Measurement: The TR-FRET signal is measured in a plate reader (emission at 520 nm and 495 nm with excitation at 340 nm).

-

Data Analysis: The ratio of the emission signals (520/495) is calculated and plotted against the concentration of this compound to determine the IC50 value.

Conclusion

The data and methodologies presented in this technical guide underscore the high selectivity of this compound for the Mineralocorticoid Receptor over the Progesterone Receptor. With a selectivity ratio of approximately 115-fold, this compound is a potent and specific MR antagonist. This characteristic is fundamental to its potential therapeutic applications, as it minimizes the likelihood of side effects associated with the modulation of the Progesterone Receptor. The experimental protocols outlined provide a framework for the rigorous evaluation of compound selectivity, a critical step in modern drug discovery and development.

References

Preclinical Profile of PF-03882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist

An In-depth Technical Guide for Drug Development Professionals

PF-03882845 is a potent and selective, non-steroidal mineralocorticoid receptor (MR) antagonist that has been investigated for its potential in treating conditions such as diabetic nephropathy. Preclinical studies have demonstrated its efficacy in preventing renal injury with a potentially reduced risk of hyperkalemia compared to existing steroidal MR antagonists like eplerenone (B1671536). This document provides a comprehensive overview of the preclinical data, experimental protocols, and underlying signaling pathways related to PF-03882845.

Core Efficacy and Potency Data

PF-03882845 has shown significant potency in in vitro assays and demonstrated efficacy in animal models of renal disease. The following tables summarize the key quantitative findings from preclinical investigations.

In Vitro Potency

| Compound | Assay Type | Parameter | Value | 90% Confidence Interval |

| PF-03882845 | Serum-Free Functional Reporter Assay (human MR ligand binding domain) | IC50 | 0.755 nM | 0.501–1.11 nM |

| Eplerenone | Serum-Free Functional Reporter Assay (human MR ligand binding domain) | IC50 | 109 nM | 79.3–150 nM |

| PF-03882845 | MR Binding Assay | IC50 | 2.7 nM | Not Reported |

| PF-03882845 | Progesterone Receptor (PR) Binding Assay | IC50 | 310 nM | Not Reported |

Table 1: In Vitro Potency and Selectivity of PF-03882845.[1][2]

In Vivo Efficacy in Aldosterone-Induced Renal Injury Model

Studies in uninephrectomized Sprague-Dawley (SD) rats with aldosterone-induced renal damage have been pivotal in characterizing the in vivo effects of PF-03882845.

| Compound | Endpoint | EC50 | 95% Confidence Interval |

| PF-03882845 | UACR Lowering | 0.28 | 0.17–0.38 |

| Eplerenone | UACR Lowering | 11.2 | 7.55–14.8 |

| PF-03882845 | Serum K+ Increase | 23.3 | 16.3–30.4 |

| Eplerenone | Serum K+ Increase | 16.5 | 11.4–21.6 |

Table 2: In Vivo Potency for Renal Protection and Hyperkalemia Risk.[1][3]

Therapeutic Index

The therapeutic index (TI), calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering the urinary albumin-to-creatinine ratio (UACR), suggests a wider safety margin for PF-03882845 regarding hyperkalemia.[1][4]

| Compound | Therapeutic Index (Serum K+ EC50 / UACR EC50) |

| PF-03882845 | 83.8 |

| Eplerenone | 1.47 |

Table 3: Therapeutic Index for PF-03882845 versus Eplerenone.[1][4]

Effects on Gene Expression and Plasma Biomarkers

PF-03882845 has been shown to suppress the expression of pro-fibrotic and pro-inflammatory genes in the kidney and reduce plasma levels of osteopontin (B1167477) in the aldosterone-induced renal injury model.

| Gene/Biomarker | Treatment Group | Effect |

| Collagen IV (gene expression) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |

| Transforming growth factor-β 1 (Tgf-β 1) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |

| Interleukin-6 (Il-6) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |

| Intermolecular adhesion molecule-1 (Icam-1) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |

| Osteopontin (gene expression) | PF-03882845 (5, 15, 50 mg/kg BID) | Suppression of aldosterone-induced increase |

| Plasma Osteopontin | Aldosterone (B195564) | Increased to 494 ± 90.1 ng/ml from 87.3 ± 13.9 ng/ml (vehicle) |

| Plasma Osteopontin | Eplerenone (450 mg/kg BID) | Blunted the aldosterone-induced increase (62.2 ± 7.98 ng/ml) |

Table 4: Modulation of Renal Gene Expression and Plasma Osteopontin.[1][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings.

In Vitro Functional Reporter Assay

-

Objective: To determine the in vitro potency of PF-03882845 and eplerenone in inhibiting the human mineralocorticoid receptor.

-

Methodology: A serum-free functional reporter assay utilizing the human MR ligand-binding domain was employed.

-

Data Analysis: The concentration-effect curves were used to calculate the IC50 values, representing the concentration at which 50% of the maximal response is inhibited.[1]

Aldosterone-Induced Renal Damage Model in Rats

-

Objective: To evaluate the in vivo efficacy of PF-03882845 in preventing aldosterone-mediated renal injury and to assess its effect on serum potassium.

-

Animal Model: Uninephrectomized male Sprague-Dawley (SD) rats.

-

Induction of Renal Damage: Continuous infusion of aldosterone via osmotic mini-pumps for 27 days, with the rats maintained on a high-salt diet.

-

Treatment Groups:

-

Vehicle control

-

Vehicle + Aldosterone

-

Eplerenone (15, 50, and 450 mg/kg BID) + Aldosterone (Study A)

-

PF-03882845 (5, 15, and 50 mg/kg BID) + Aldosterone (Study B)

-

-

Administration: Oral gavage, twice daily (BID). PF-03882845 was dissolved in a vehicle of 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water.[1][3]

-

Key Parameters Measured:

-

Urinary Albumin to Creatinine Ratio (UACR) at days 14 and 27.

-

Serum Potassium (K+) levels at days 14 and 27.

-

Renal histology for collagen IV staining.

-

Gene expression analysis of kidney tissue for pro-fibrotic and pro-inflammatory markers.

-

Plasma osteopontin levels.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

-

Objective: To model the relationship between drug exposure and pharmacological response.

-

Pharmacokinetic Analysis: Plasma concentrations of PF-03882845 and eplerenone were determined using a non-GLP LC/MS/MS method. The pharmacokinetics of PF-03882845 were characterized using a two-compartmental model, while eplerenone was characterized with a one-compartmental model, both assuming first-order absorption and elimination.[1][3]

-

Pharmacodynamic Modeling: An indirect response model was used to generate concentration-effect curves for UACR lowering and serum K+ elevation.[1]

Signaling Pathways and Experimental Workflow

Visual representations of the underlying biological mechanisms and experimental designs are provided below.

Caption: Aldosterone signaling pathway and the antagonistic action of PF-03882845.

Caption: Experimental workflow for the preclinical evaluation of PF-03882845.

References

- 1. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]

PF-3882845: A Technical Guide for Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-3882845, a nonsteroidal mineralocorticoid receptor (MR) antagonist, for its application in hypertension and nephropathy research. This document collates available quantitative data, details experimental protocols for its evaluation, and visualizes its mechanism of action and the broader preclinical research workflow.

Core Compound Profile

This compound, with the chemical name (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid, is a potent and selective antagonist of the mineralocorticoid receptor.[1][2] Developed by Pfizer, it was investigated for its potential in treating hypertension and diabetic nephropathies.[1][3] The compound advanced to clinical studies but was later discontinued (B1498344) during Phase I trials.[1][3]

Mechanism of Action

This compound functions by competitively blocking the mineralocorticoid receptor. This receptor is a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation. Aldosterone (B195564), the natural ligand for the MR, promotes sodium and water reabsorption in the kidneys, leading to an increase in blood volume and, consequently, blood pressure. By antagonizing the MR, this compound inhibits these effects, leading to increased sodium excretion and a reduction in blood pressure.[4][5]

Signaling Pathway of the Mineralocorticoid Receptor and Inhibition by this compound

Caption: Mineralocorticoid receptor signaling pathway and its inhibition by this compound.

Quantitative Data

This compound has demonstrated superior potency compared to the established MR antagonist, eplerenone (B1671536), in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound vs. Eplerenone

| Compound | Geometric Mean IC₅₀ (nM) | 90% Confidence Interval (nM) |

| This compound | 0.755 | 0.501–1.11 |

| Eplerenone | 109 | 79.3–150 |

| Data from a serum-free functional reporter assay using the human MR ligand-binding domain.[6] |

Table 2: In Vivo Efficacy in a Uninephrectomized Rat Model of Aldosterone-Mediated Nephropathy

| Treatment Group | Dose (mg/kg, BID) | Urinary Albumin-to-Creatinine Ratio (UACR) Reduction | Serum K⁺ Elevation | Therapeutic Index (TI)¹ |

| This compound | 5, 15, 50 | Dose-dependent prevention of UACR increase | Minimal at lower doses, significant at 50 mg/kg | 83.8 |

| Eplerenone | 15, 50, 450 | Effective only at 450 mg/kg | Dose-dependent increase | 1.47 |

| ¹Therapeutic Index calculated as the ratio of the EC₅₀ for increasing serum K⁺ to the EC₅₀ for lowering UACR.[7] |

Table 3: Effect on Gene Expression and Plasma Biomarkers in Aldosterone-Infused Rats

| Biomarker | Effect of Aldosterone | Effect of this compound | Effect of Eplerenone |

| Kidney Collagen IV (gene expression) | Increased | Suppressed at all doses | Effective only at highest dose |

| Kidney TGF-β1 (gene expression) | Increased | Suppressed at all doses | Effective only at highest dose |

| Plasma Osteopontin | Increased | Suppressed at all doses | Blunted at highest dose |

| Data from uninephrectomized Sprague-Dawley rats on a high-salt diet with aldosterone infusion.[6][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro MR Antagonist Potency Assay

This protocol describes a cell-based luciferase reporter assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the mineralocorticoid receptor.

Objective: To quantify the potency of this compound in inhibiting aldosterone-induced MR activation.

Materials:

-

Huh7 human hepatoma cells

-

Expression plasmid containing the Gal4 DNA binding domain fused to the MR ligand-binding domain (Gal4-MR-LBD).

-

Luciferase reporter plasmid under the control of a Gal4 response element (Gal4-RE-luc).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and serum-free medium.

-

Aldosterone (agonist).

-

This compound and Eplerenone (test compounds).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture: Culture Huh7 cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.

-

Transfection: Co-transfect the cells with the Gal4-MR-LBD and Gal4-RE-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Plating: After 24 hours of transfection, plate the cells into 96-well plates.

-

Compound Treatment:

-

Prepare serial dilutions of this compound and eplerenone in serum-free medium.

-

Treat the transfected cells with the test compounds for a pre-incubation period (e.g., 1 hour).

-

Add aldosterone at its EC₈₀ concentration to all wells except the negative control.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., DMSO vehicle).

-

Plot the normalized activity against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Model of Aldosterone-Induced Hypertension and Renal Injury

This protocol outlines the use of the Dahl salt-sensitive rat model to evaluate the in vivo efficacy of this compound.[1]

Objective: To assess the ability of this compound to attenuate hypertension, reduce urinary albumin, and provide renal protection in a salt-induced hypertension model.

Animal Model: Dahl salt-sensitive (DSS) rats.

Materials:

-

Dahl salt-sensitive rats.

-

High-salt diet (e.g., 8% NaCl).

-

Osmotic mini-pumps for aldosterone infusion.

-

This compound and Eplerenone.

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.1% polysorbate 80 in water).

-

Metabolic cages for urine collection.

-

Blood pressure measurement system (e.g., telemetry or tail-cuff).

-

Assay kits for urinary albumin and creatinine, and serum potassium.

Procedure:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week.

-

Uninephrectomy (optional, for nephropathy model): Surgically remove one kidney to exacerbate renal injury. Allow for a recovery period.

-

Baseline Measurements: Measure baseline blood pressure, body weight, and collect 24-hour urine samples for baseline urinary albumin-to-creatinine ratio (UACR) analysis.

-

Treatment Groups: Randomize animals into treatment groups (e.g., Vehicle, Aldosterone + Vehicle, Aldosterone + this compound at various doses, Aldosterone + Eplerenone).

-

Induction of Hypertension/Nephropathy:

-

Switch animals to a high-salt diet.

-

Implant osmotic mini-pumps for continuous aldosterone infusion.

-

-

Drug Administration: Administer this compound, eplerenone, or vehicle by oral gavage twice daily (BID) for the duration of the study (e.g., 27 days).[7]

-

Monitoring:

-

Monitor blood pressure regularly.

-

Collect 24-hour urine samples at specified intervals (e.g., Day 14 and Day 25) for UACR measurement.

-

Collect blood samples at the end of the study for serum potassium analysis.

-

-

Terminal Procedures: At the end of the study, euthanize the animals and harvest kidneys for histological analysis (e.g., collagen IV staining) and gene expression analysis (e.g., for TGF-β1, IL-6).

-

Data Analysis: Compare the changes in blood pressure, UACR, and other biomarkers between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Preclinical Experimental Workflow

The evaluation of a novel antihypertensive agent like this compound typically follows a structured preclinical workflow, from initial discovery to in vivo proof-of-concept.

General Workflow for Preclinical Antihypertensive Drug Evaluation

Caption: A generalized preclinical workflow for antihypertensive drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucocorticoid-mediated mineralocorticoid receptor activation and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. CV Pharmacology | Aldosterone Antagonists [cvpharmacology.com]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

PF-3882845: A Non-Steroidal Mineralocorticoid Receptor Antagonist in Kidney Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for PF-3882845, a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, in a model of aldosterone-mediated renal injury. The data presented herein highlights its potential as a therapeutic agent for kidney diseases, such as diabetic nephropathy, with a potentially improved safety profile compared to existing steroidal MR antagonists.

Core Mechanism and Therapeutic Rationale

This compound is a selective and potent antagonist of the mineralocorticoid receptor.[1] Overactivation of the MR by aldosterone (B195564) is a key driver in the pathophysiology of kidney disease, leading to sodium and water retention, potassium excretion, inflammation, and fibrosis.[1][2] By blocking the MR, this compound aims to mitigate these detrimental effects, thereby preserving renal function. A key challenge with traditional steroidal MR antagonists is the risk of hyperkalemia (elevated serum potassium).[1][2] Preclinical studies suggest that this compound may offer a wider therapeutic window, providing renal protection with a reduced risk of this adverse effect.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study comparing this compound with the steroidal MR antagonist, eplerenone (B1671536), in an aldosterone-induced renal injury model in uninephrectomized Sprague-Dawley rats.[1][2][3]

Table 1: In Vitro Potency

| Compound | Geometric Mean IC50 (nM) | 90% Confidence Interval (nM) |

| PF-03882845 | 0.755 | 0.501–1.11 |

| Eplerenone | 109 | 79.3–150 |

| Data from a serum-free functional reporter assay using the human MR ligand-binding domain.[1][2] |

Table 2: Therapeutic Index for Renal Protection vs. Hyperkalemia

| Compound | EC50 for UACR Lowering | EC50 for Increasing Serum K+ | Therapeutic Index (TI) | Fold Superiority of PF-03882845 |

| PF-03882845 | Undisclosed | Undisclosed | 83.8 | 57-fold |

| Eplerenone | Undisclosed | Undisclosed | 1.47 | - |

| The therapeutic index is calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for lowering the Urinary Albumin to Creatinine Ratio (UACR).[2][3] |

Table 3: Effect on Renal Fibrosis Marker (Collagen IV Staining)

| Treatment Group | Dose (mg/kg BID) | Effect on Aldosterone-Induced Collagen IV Increase |

| PF-03882845 | 5 | Prevention |

| 15 | Prevention | |

| 50 | Prevention | |

| Eplerenone | 15 | No significant effect |

| 50 | No significant effect | |

| 450 | Prevention | |

| BID: twice daily administration.[1][2][3] |

Table 4: Effect on Plasma Osteopontin Levels (ng/mL)

| Study | Treatment Group | Mean Plasma Osteopontin ± SEM |

| Study A | Vehicle | 93.6 ± 16.4 |

| Vehicle + Aldosterone | 345 ± 205 | |

| Eplerenone (15 mg/kg BID) + Aldosterone | 204 ± 35.1 | |

| Eplerenone (50 mg/kg BID) + Aldosterone | 234 ± 85.6 | |

| Eplerenone (450 mg/kg BID) + Aldosterone | 62.2 ± 7.98 | |

| Study B | Vehicle | 87.3 ± 13.9 |

| Vehicle + Aldosterone | 494 ± 90.1 | |

| Study A and B were parallel studies in the same animal model.[1][2] |

Experimental Protocols

Aldosterone-Induced Renal Injury Model in Rats

This protocol details the methodology used to evaluate the efficacy of this compound in a preclinical model of aldosterone-mediated kidney disease.[1][2][3]

-

Animal Model: Uninephrectomized male Sprague-Dawley rats were used to sensitize the animals to the effects of aldosterone.

-

Diet: Animals were maintained on a high-salt diet throughout the study to further promote aldosterone-induced renal injury.

-

Induction of Renal Injury: Aldosterone was continuously infused via osmotic mini-pumps for 27 days to induce renal fibrosis and albuminuria.

-

Treatment Groups:

-

This compound Study: Rats were orally gavaged with this compound at doses of 5, 15, and 50 mg/kg twice daily (BID). The vehicle used was 0.5% methyl cellulose (B213188) and 0.1% polysorbate 80 in water.[1]

-

Eplerenone Study: In a parallel study, rats were treated with eplerenone at doses of 15, 50, and 450 mg/kg BID.[1]

-

Control Groups: Sham-operated controls and vehicle-treated aldosterone-infused groups were included.

-

-

Key Endpoints:

-

Urinary Albumin to Creatinine Ratio (UACR): Measured at baseline and on days 14 and 27 of treatment to assess proteinuria, a key marker of kidney damage.[1][3]

-

Serum Potassium (K+): Monitored on days 14 and 27 to evaluate the risk of hyperkalemia.[1][3]

-

Renal Histology: Kidney tissue was collected at the end of the study for collagen IV staining to assess the degree of fibrosis.[1]

-

Gene Expression Analysis: Kidney tissue was analyzed for the expression of pro-fibrotic and pro-inflammatory genes, including Collagen IV, Transforming Growth Factor-β1 (Tgf-β1), Interleukin-6 (Il-6), Intercellular Adhesion Molecule-1 (Icam-1), and Osteopontin.[1][2][3]

-

Plasma Osteopontin: Measured as a systemic biomarker of renal injury.[1]

-

Visualized Signaling Pathways and Workflows

Caption: Aldosterone-MR signaling pathway in renal injury.

References

- 1. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy [frontiersin.org]

- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Validating the Mineralocorticoid Receptor as a Therapeutic Target in Cardiovascular Disease: An In-Depth Technical Guide on PF-3882845

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of the mineralocorticoid receptor (MR) in cardiovascular disease, with a specific focus on the non-steroidal MR antagonist, PF-3882845. Contrary to initial hypotheses suggesting a role for TrkA, extensive preclinical data has robustly identified the mineralocorticoid receptor as the pharmacological target of this compound. This document will detail the preclinical evidence that supported the progression of this compound into clinical development, including quantitative data, detailed experimental protocols, and a discussion of its eventual discontinuation.

The Mineralocorticoid Receptor in Cardiovascular Pathophysiology

The mineralocorticoid receptor is a nuclear hormone receptor that plays a critical role in the regulation of blood pressure and electrolyte balance.[1] Inappropriate activation of the MR, primarily by aldosterone, in cardiovascular tissues such as the heart, blood vessels, and kidneys, is a key driver of cardiovascular and renal disease.[2]

Upon ligand binding, the MR translocates to the nucleus and modulates the transcription of various genes, leading to a cascade of downstream effects that contribute to cardiovascular and renal injury. These include sodium and water retention, potassium excretion, inflammation, fibrosis, and oxidative stress.[3] Consequently, antagonism of the MR is a well-established therapeutic strategy for the management of hypertension and heart failure.[1][4]

Mineralocorticoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mineralocorticoid receptor.

Preclinical Validation of this compound

This compound is a potent and selective non-steroidal mineralocorticoid receptor antagonist.[5] Its efficacy in models of cardiovascular and renal disease has been evaluated in several preclinical studies.

In Vitro Potency

This compound demonstrates high potency for the human mineralocorticoid receptor in in vitro assays.

| Compound | Target | Assay Type | IC50 (nM) | 90% Confidence Interval (nM) |

| This compound | human MR | Functional Reporter Assay | 0.755 | 0.501–1.11 |

| Eplerenone (B1671536) | human MR | Functional Reporter Assay | 109 | 79.3–150 |

Table 1: In vitro potency of this compound compared to eplerenone. Data sourced from van der Heijden et al., 2013.[3]

In Vivo Efficacy in a Model of Aldosterone-Mediated Renal Injury

The efficacy of this compound was assessed in a model of aldosterone-mediated renal injury in uninephrectomized Sprague-Dawley rats.

| Compound | Dose (mg/kg BID) | UACR Lowering EC50 (mg/L) | Serum K+ Increase EC50 (mg/L) | Therapeutic Index (TI) |

| This compound | 5, 15, 50 | 0.011 | 0.92 | 83.8 |

| Eplerenone | 15, 50, 450 | 0.70 | 1.03 | 1.47 |

Table 2: In vivo efficacy and therapeutic index of this compound in an aldosterone-mediated renal injury model. Data sourced from van der Heijden et al., 2013.[3]

This compound also demonstrated a dose-dependent suppression of pro-fibrotic and pro-inflammatory gene expression in the kidneys of these animals.

| Gene Target | This compound (5 mg/kg BID) | This compound (15 mg/kg BID) | This compound (50 mg/kg BID) | Eplerenone (450 mg/kg BID) |

| Collagen IV | Suppressed | Suppressed | Suppressed | Suppressed |

| TGF-β1 | Suppressed | Suppressed | Suppressed | Suppressed |

| IL-6 | Suppressed | Suppressed | Suppressed | Suppressed |

| ICAM-1 | Suppressed | Suppressed | Suppressed | Suppressed |

| Osteopontin | Suppressed | Suppressed | Suppressed | Suppressed |

Table 3: Effect of this compound on aldosterone-induced gene expression in the kidney. Data sourced from van der Heijden et al., 2013.

In Vivo Efficacy in a Model of Salt-Induced Hypertension

In the Dahl salt-sensitive rat model of salt-induced hypertension and nephropathy, oral administration of this compound resulted in a blood pressure attenuation that was significantly greater than that achieved with eplerenone.[5] Furthermore, this compound at a dose of 40 mg/kg/day was found to be as effective or more effective than eplerenone in preventing renal injury and reducing albuminuria in this model.[1]

Experimental Protocols

Aldosterone-Mediated Renal Injury Model

This protocol is based on the methodology described by van der Heijden et al. (2013).[3]

Dahl Salt-Sensitive Rat Hypertension Model

The following is a generalized protocol based on the description by Meyers et al. (2010).[5]

References

- 1. Is there a new dawn for selective Mineralocorticoid receptor antagonism? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PF-03882845, a non-steroidal mineralocorticoid receptor antagonist, prevents renal injury with reduced risk of hyperkalemia in an animal model of nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (this compound), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of PF-03882845

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-03882845 is a non-steroidal, selective, and highly potent antagonist of the mineralocorticoid receptor (MR).[1][2] Developed as a potential therapeutic agent for conditions such as diabetic nephropathy and hypertension, its pharmacodynamic profile is characterized by robust efficacy in preventing renal injury with a potentially reduced risk of hyperkalemia compared to traditional steroidal MR antagonists like eplerenone (B1671536).[3][4] This document provides a detailed examination of the pharmacodynamics of PF-03882845, including its mechanism of action, quantitative data on its potency, and the experimental protocols used for its characterization. Although its clinical development was terminated due to business strategy shifts and recruitment challenges, the preclinical data for PF-03882845 offer valuable insights into the development of next-generation, non-steroidal MR antagonists.[2][5]

Core Mechanism of Action: Mineralocorticoid Receptor Antagonism

The primary mechanism of action of PF-03882845 is the competitive antagonism of the mineralocorticoid receptor. The MR, a member of the nuclear receptor superfamily, plays a critical role in regulating blood pressure and electrolyte balance.[5][6]

The Mineralocorticoid Receptor Signaling Pathway

Under normal physiological conditions, aldosterone (B195564) binds to the cytoplasmic MR. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus.[7] Inside the nucleus, the MR dimer binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This interaction recruits co-activators and initiates the transcription of genes involved in sodium and water reabsorption (e.g., epithelial sodium channel, ENaC) and potassium excretion.[8]